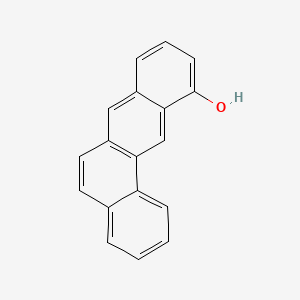

Benz(a)anthracen-11-ol

Description

Position within the Hydroxylated Polycyclic Aromatic Hydrocarbon Research Landscape

Hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are metabolites formed during the enzymatic degradation of PAHs in various organisms. frontiersin.org These compounds are of significant research interest due to their potential for greater water solubility and, in some cases, altered biological activity compared to their parent PAHs. ontosight.ai Benz(a)anthracen-11-ol is one such metabolite, formed from the parent PAH benz[a]anthracene. scispace.com Research on OH-PAHs is critical for understanding the complete toxicological profile of PAHs, as these hydroxylated forms can be intermediates in detoxification pathways or, conversely, represent activation steps leading to more reactive and potentially carcinogenic compounds. ontosight.ai

The position of this compound within this landscape is that of a specific, yet less extensively studied, metabolite compared to other hydroxylated derivatives of benz[a]anthracene, such as the 3- and 4-hydroxy or the dihydrodiol metabolites. scispace.compharmaffiliates.com Its formation is an indicator of metabolic activity on the benz[a]anthracene molecule at the 11-position. scispace.com The study of such specific isomers is essential for creating a complete picture of PAH metabolism and for developing comprehensive analytical methods for environmental and biological monitoring. mdpi.com

Overview of Scholarly Contributions to this compound Research

Scholarly work directly focusing on this compound is limited, with much of the available information embedded within broader studies of benz[a]anthracene metabolism. Early research identified a range of hydroxylated metabolites of benz[a]anthracene in various biological systems. For instance, studies on the metabolism of benz[a]anthracene in rats, rabbits, and mice have shown the formation of several phenols and dihydrodiols. scispace.com While specific quantification of this compound is not always detailed, its presence as a potential metabolite has been acknowledged. scispace.com

Fungal metabolism studies have also contributed to our understanding of benz[a]anthracene breakdown. The filamentous fungus Cunninghamella elegans has been shown to metabolize benz[a]anthracene into several trans-dihydrodiols, including the 10,11-dihydrodiol, which is a precursor to the 11-hydroxy metabolite. nih.gov This suggests that microbial systems can be a source of this compound in the environment. nih.gov

Further research into the biotransformation of benz[a]anthracene by bacterial strains, such as Sphingobium sp. strain KK22, has indicated that enzymatic attack can occur at the 10,11-carbon positions, leading to the formation of various ring fission products. nih.gov While not explicitly isolating this compound, this research points to the metabolic pathways that could lead to its formation. nih.gov

The following table summarizes key findings from studies on the metabolism of benz[a]anthracene that are relevant to the formation of this compound.

| Organism/System | Key Findings Relevant to this compound | Reference |

| Rat, Rabbit, Mouse | Formation of various hydroxybenzanthracenes, with evidence for hydroxylation at the 8- or 11-position. | scispace.com |

| Cunninghamella elegans (fungus) | Transformation of benz[a]anthracene to BA trans-10,11-dihydrodiol, a potential precursor to this compound. | nih.gov |

| Sphingobium sp. strain KK22 (bacterium) | Biodegradation of benz[a]anthracene initiated via enzymatic attack at the 8,9- or 10,11-carbon positions. | nih.gov |

Current Research Frontiers and Unexplored Avenues for this compound Studies

The existing body of research, while establishing the existence of this compound as a metabolite, leaves several avenues for future investigation. A significant research frontier is the comprehensive toxicological profiling of this specific isomer. While the toxicity of PAHs and some of their hydroxylated derivatives is a concern, specific data for this compound is lacking. ontosight.ai

Unexplored avenues for research include:

Quantitative Analysis: Developing and validating sensitive and selective analytical methods to quantify this compound in various environmental matrices (water, soil, air) and biological samples (urine, blood, tissues). mdpi.com

Comparative Toxicology: Conducting studies to compare the biological activity, including potential carcinogenicity and endocrine-disrupting effects, of this compound with its parent compound and other hydroxylated isomers.

Enzymology of Formation: Identifying the specific cytochrome P450 enzymes and other enzyme systems responsible for the formation of this compound in different species, including humans.

Biomarker Potential: Investigating the utility of this compound as a specific biomarker of exposure to benz[a]anthracene. nih.gov

Synthetic Pathways: Developing efficient and scalable synthetic routes to produce pure this compound for use as an analytical standard and in toxicological studies. rsc.org

Addressing these research gaps will provide a more complete understanding of the environmental fate and health implications of benz[a]anthracene.

Methodological Advancements Driving this compound Research

Advancements in analytical chemistry are crucial for the study of specific PAH metabolites like this compound. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used technique for the analysis of PAHs and their hydroxylated derivatives due to its sensitivity and selectivity. unam.mxcdc.govresearchgate.net The separation of various PAH isomers, which can be challenging, has been improved through the development of specialized HPLC columns. cdc.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the identification and quantification of PAH metabolites. nih.govkarger.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-Orbitrap-HRMS), offers high sensitivity and accurate mass measurements, which are invaluable for identifying unknown metabolites in complex mixtures. mdpi.comresearchgate.net

The development of analytical standards, including isotopically labeled compounds such as Benz[a]anthracen-3-ol-d11, is essential for accurate quantification in metabolic and environmental studies. pharmaffiliates.commedchemexpress.comlgcstandards.com While a specific standard for this compound is not widely commercially available, the synthesis of such a standard would be a significant methodological advancement for its dedicated study.

The following table highlights key analytical techniques and their applications in the analysis of hydroxylated PAHs, which are relevant for the study of this compound.

| Analytical Technique | Application in OH-PAH Research | Reference |

| HPLC-FLD | Sensitive and selective detection of PAHs and their hydroxylated metabolites in various samples. | unam.mxresearchgate.net |

| GC-MS | Identification and quantification of PAH metabolites, including hydroxylated forms. | nih.govkarger.com |

| LC-Orbitrap-HRMS | Screening and identification of known and unknown OH-PAHs in environmental water samples. | mdpi.comresearchgate.net |

| Stable Isotope Dilution | Accurate quantification of OH-PAHs in biological and environmental samples using labeled internal standards. | pharmaffiliates.commedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63019-35-2 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

benzo[a]anthracen-11-ol |

InChI |

InChI=1S/C18H12O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,19H |

InChI Key |

WIYBWPFGIVMWSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4O |

Origin of Product |

United States |

Synthetic Methodologies for Benz a Anthracen 11 Ol and Its Analogs

Classical Synthetic Routes to Benz(a)anthracen-11-ol

Classical approaches to this compound and its derivatives have traditionally relied on the construction of the benz[a]anthracene skeleton followed by functionalization, or the use of appropriately substituted precursors that lead to the desired hydroxylation pattern. These methods often involve multiple steps and may lack the high regioselectivity of more modern techniques.

Multi-Step Approaches from Precursor Compounds

One of the primary classical routes to hydroxylated benz[a]anthracenes involves the synthesis of a benz[a]anthracene-7,12-dione intermediate. This dione (B5365651) can then be reduced to the corresponding hydroquinone, which can be further manipulated to yield the desired phenol (B47542).

A common strategy for constructing the benz[a]anthracene-7,12-dione core is through a Friedel-Crafts acylation . This involves the reaction of a substituted naphthalene (B1677914) derivative with a phthalic anhydride (B1165640) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. The regioselectivity of this reaction is dependent on the substitution pattern of the naphthalene precursor. For the synthesis of an 11-substituted derivative, a 2-substituted naphthalene would be the logical starting point.

Another powerful classical method for building the tetracyclic ring system is the Diels-Alder reaction . This [4+2] cycloaddition reaction, typically involving a naphthoquinone as the dienophile and a substituted 1,3-butadiene (B125203) as the diene, can provide a direct route to the benz[a]anthracene-7,12-dione skeleton. The substitution on the diene is critical for directing the final position of the hydroxyl group.

Once the desired 11-substituted benz[a]anthracene-7,12-dione is obtained, the final step is the reduction of the quinone moiety and subsequent tautomerization to the phenol. This can be achieved using various reducing agents.

| Reaction Step | Reagents and Conditions | Product | Typical Yield |

| Friedel-Crafts Acylation | Substituted Naphthalene, Phthalic Anhydride, AlCl₃ | Substituted Benz[a]anthracene-7,12-dione | Moderate to Good |

| Diels-Alder Reaction | Substituted 1,4-Naphthoquinone, Substituted 1,3-Butadiene | Substituted Benz[a]anthracene-7,12-dione | Good to Excellent |

| Quinone Reduction | NaBH₄, SnCl₂/HCl, or catalytic hydrogenation | This compound | Variable |

Functionalization Strategies for Polycyclic Aromatic Hydrocarbons

Direct functionalization of the parent benz[a]anthracene to introduce a hydroxyl group at the 11-position is challenging due to the multiple reactive sites on the PAH core. Electrophilic aromatic substitution reactions on benz[a]anthracene typically occur at the 7- and 12-positions. Therefore, direct hydroxylation is generally not a viable classical route for the synthesis of this compound due to a lack of regioselectivity.

Modern and Sustainable Synthesis of this compound

More recent synthetic strategies have focused on developing more efficient, selective, and environmentally benign methods for the preparation of this compound and its analogs. These approaches often utilize catalytic systems and explore principles of green chemistry.

Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer significant advantages in terms of efficiency and regioselectivity. Palladium-catalyzed cross-coupling reactions, for instance, have been employed to construct the benz[a]anthracene skeleton with high precision.

One notable method is a palladium-catalyzed tandem C-H activation/bis-cyclization reaction . This approach can be used to construct substituted tetracyclic benz[a]anthracene derivatives with high regioselectivity. nih.govbeilstein-journals.org While not directly yielding the 11-ol, this method can be used to synthesize precursors with functional groups at the desired position, which can then be converted to the hydroxyl group.

Another powerful modern technique is the combination of a Suzuki-Miyaura coupling followed by a ring-closing metathesis reaction. beilstein-journals.org This strategy allows for the controlled assembly of the benz[a]anthracene framework from smaller, functionalized building blocks, offering excellent control over the final substitution pattern.

| Catalytic Method | Catalyst/Reagents | Key Features |

| Tandem C-H Activation/Bis-cyclization | Palladium catalyst, propargylic carbonates, terminal alkynes | High regioselectivity, efficient construction of the tetracyclic core. nih.govbeilstein-journals.org |

| Suzuki-Miyaura/Ring-Closing Metathesis | Palladium catalyst, boronic acids, Grubbs catalyst | Modular approach, excellent control over substitution. beilstein-journals.org |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of specific stereoisomers of hydroxylated benz[a]anthracene derivatives, particularly diols and epoxides which are common metabolites, requires careful consideration of stereoselectivity. While the direct synthesis of enantiomerically pure this compound is less commonly described, the principles of asymmetric synthesis can be applied to the synthesis of its chiral derivatives.

Regioselectivity is a paramount concern in the synthesis of this compound. As mentioned, classical methods often suffer from a lack of control. Modern photochemical methods have shown promise in achieving high regioselectivity. For instance, the photochemical reaction of 2-bromo-3-methoxy-1,4-naphthoquinone derivatives with 1,1-diphenylethylene has been reported to regioselectively synthesize benz[a]anthracene-7,12-diones with substituents on the D-ring, including at the 11-position.

Application of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of PAHs and their derivatives is a growing area of research, driven by the need to reduce the environmental impact of chemical processes.

One key aspect of green chemistry is the use of more environmentally friendly solvents. Research has explored the use of ionic liquids and eucalyptus oil as greener alternatives to traditional organic solvents for the extraction and manipulation of PAHs. nih.govcsu.edu.au

Biocatalysis represents a promising green approach to the synthesis of hydroxylated PAHs. The use of enzymes, such as dioxygenases found in certain bacteria (e.g., Rhodococcus sp.), can facilitate the regioselective hydroxylation of PAH rings. nih.gov These enzymatic reactions often occur under mild conditions in aqueous media, offering a significant environmental advantage over traditional chemical methods. While direct enzymatic synthesis of this compound may not be established, the potential for engineering enzymes to achieve this specific transformation is an active area of research.

Furthermore, photochemical synthesis , as mentioned for the preparation of the dione precursor, can be considered a green method as it utilizes light as a reagent, often at ambient temperature, potentially reducing energy consumption compared to high-temperature classical methods. rsc.orgnih.gov

| Green Chemistry Approach | Description | Potential Advantage |

| Alternative Solvents | Use of ionic liquids or natural oils like eucalyptus oil. nih.govcsu.edu.au | Reduced use of volatile and toxic organic solvents. |

| Biocatalysis | Employment of enzymes (e.g., dioxygenases) for hydroxylation. nih.gov | High selectivity, mild reaction conditions, aqueous media. |

| Photochemistry | Utilization of light to promote reactions. rsc.orgnih.gov | Energy efficiency, reduced need for harsh reagents. |

Derivatization and Analogue Synthesis for Mechanistic Probing

The study of this compound's role in biological and chemical systems necessitates the synthesis of specialized analogues and derivatives. These molecules serve as crucial tools for probing metabolic pathways, reaction mechanisms, and modes of action. Methodologies focus on two primary areas: the introduction of isotopic labels for tracking and quantification, and the synthesis of conjugated or functionalized derivatives to explore metabolic fate and structure-activity relationships.

Isotopic Labeling Strategies for this compound

Isotopic labeling is a cornerstone technique for elucidating the metabolic fate and mechanism of action of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. The introduction of heavy isotopes, such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C), into the molecular structure of this compound allows for its unambiguous detection and quantification in complex biological matrices by mass spectrometry. These labeled compounds are invaluable as internal standards in quantitative analyses, compensating for variations during sample preparation and analysis. nih.gov

Deuterium Labeling: The synthesis of deuterated PAH derivatives often involves incorporating deuterium atoms into the aromatic scaffold during the initial stages of synthesis. One patented approach for creating deuterated anthracene (B1667546) compounds, which can be adapted for benz(a)anthracene (B33201) systems, involves the reaction of a deuterated halogenated benzene (B151609) (e.g., halogenated benzene-d5) with an enolate. google.comgoogle.com This method allows for the preparation of anthracene compounds with a high deuterium substitution rate. google.com Such strategies can be envisioned for producing deuterated this compound, where the deuterium labels serve as stable isotopic tracers in metabolic studies.

Carbon-13 Labeling: A similar and highly effective strategy involves the use of Carbon-13 (¹³C) labeled analogues. For instance, a library of [¹³C₄]-labeled Benzo[a]pyrene (B[a]P) metabolite standards has been successfully developed and used to create a sensitive stable isotope dilution tandem mass spectrometry method. nih.gov This approach significantly enhances the accuracy of metabolite quantification. nih.gov The synthesis of [¹³C]-Benz(a)anthracen-11-ol would follow a similar principle, starting from ¹³C-labeled precursors to build the benz[a]anthracene skeleton. The use of these labeled standards is superior for analyzing metabolic profiles, as the known quantity of the labeled standard added at the beginning of sample processing corrects for analyte loss and matrix effects during extraction and injection. nih.gov

The application of these isotopically labeled standards is critical in methods like gas chromatography-mass spectrometry (GC-MS) and atmospheric pressure photoionization mass spectrometry (APPI-MS) for the accurate quantification of PAH metabolites. chromatographyonline.com

Table 1: Isotopic Labeling Strategies for PAH Metabolite Analysis

| Isotope | Precursor Example | Synthetic Strategy | Application | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Halogenated benzene-d5 | Reaction with an enolate to form the core aromatic structure. | Internal standards for mass spectrometry; Metabolic tracing. | google.comgoogle.com |

| Carbon-13 (¹³C) | [¹³C]-labeled B[a]P precursors | Multi-step synthesis to build the labeled PAH skeleton. | Internal standards for stable isotope dilution LC-MS/MS methods. | nih.gov |

Synthesis of Conjugated and Functionalized this compound Derivatives

The synthesis of conjugated and functionalized derivatives of this compound is essential for understanding its metabolic transformations and for developing analytical methods.

Conjugated Derivatives: In biological systems, phenolic metabolites of benz(a)anthracene are often detoxified through conjugation. The hydroxyl group of this compound can be conjugated to form glucuronides and sulfate (B86663) esters. nih.gov The synthesis of these conjugates is key to studying their excretion pathways and biological activity. Enzymatic deconjugation is often a required step in analytical methods to release the parent phenol before instrumental analysis. nih.gov

Functionalized Derivatives: Functionalization of the hydroxyl group is a common strategy to improve the analytical properties of phenolic PAH metabolites. A key example is the derivatization of hydroxy-benz[a]anthracene isomers into their corresponding methoxy (B1213986) compounds. nih.govacs.org This permethylation procedure can be accomplished in minutes and serves to overcome limitations in analytical techniques like laser-excited Shpol'skii spectrometry (LESS), where the parent phenols exhibit broadened spectra and undergo rapid photodegradation. nih.gov The resulting methoxy derivatives are more stable and exhibit the sharp spectral lines characteristic of the Shpol'skii effect, enabling highly selective and sensitive detection. nih.gov This derivatization allowed for the detection of picogram levels of hydroxy-benz[a]anthracene isomers in biological matrices like urine and blood. nih.gov

Broader synthetic strategies for creating the core benz[a]anthracene skeleton can be adapted to produce a variety of functionalized analogues. These methods include:

Diels-Alder Reactions: Cycloaddition of an ortho-quinodimethane with a 1,2-dihydronaphthalene (B1214177) can directly yield a reduced benz[a]anthracene nucleus, which is then oxidized.

Multi-step Strategies: A combination of Suzuki-Miyaura coupling, isomerization, and ring-closing metathesis reactions has been employed to construct the benz[a]anthracene skeleton of angucycline derivatives. beilstein-journals.orgnih.govdntb.gov.ua

Intramolecular Cyclization: Acid-catalyzed Friedel-Crafts intramolecular cyclization is a traditional and effective method for building the fused-ring system. nih.gov

These diverse synthetic routes provide the foundation for introducing various functional groups onto the benz[a]anthracene framework, allowing for the creation of a wide array of derivatives for mechanistic and analytical studies.

Table 2: Examples of this compound Derivatization and Analogue Synthesis

| Derivative Type | Functional Group | Purpose | Synthetic Approach | Reference |

|---|---|---|---|---|

| Functionalized | Methoxy (-OCH₃) | Enhance stability and spectroscopic properties for analytical detection. | Permethylation of the hydroxyl group. | nih.gov |

| Conjugated | Glucuronide | Mimic biological detoxification products for metabolic studies. | Enzymatic or chemical conjugation. | nih.gov |

| Conjugated | Sulfate | Mimic biological detoxification products for metabolic studies. | Enzymatic or chemical conjugation. | nih.gov |

| Annulated | Fused Rings | Create novel frameworks for structure-activity relationship studies. | Suzuki-Miyaura/Ring-closing metathesis. | beilstein-journals.orgnih.gov |

Chemical Reactivity and Transformation Pathways of Benz a Anthracen 11 Ol

Photochemical Degradation Mechanisms of Benz(a)anthracen-11-ol

Photochemical degradation is a primary pathway for the transformation of PAHs and their derivatives in the environment. The absorption of solar radiation can lead to a variety of reactions that break down these compounds.

Direct photolysis involves the absorption of a photon by a molecule, leading to its excitation and subsequent chemical transformation. For PAHs, this can result in isomerization, dimerization, or oxidation. The efficiency of this process is quantified by the quantum yield, which is the ratio of the number of molecules transformed to the number of photons absorbed.

While no specific quantum yield data for this compound has been reported, studies on the parent compound, benz(a)anthracene (B33201), can offer some insight. For instance, the photodegradation quantum yields for benz(a)anthracene in aerated water have been reported to be in the range of 3.2 × 10⁻³ to 3.4 × 10⁻³ when irradiated at wavelengths of 313 nm and 366 nm, respectively. The presence of the hydroxyl group in this compound is expected to influence its absorption spectrum and potentially its quantum yield, though the extent and direction of this influence require experimental verification.

Table 1: Theoretical Photolysis Parameters for this compound (Based on Parent Compound Data)

| Parameter | Theoretical Value/Range | Remarks |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | Expected to be in the UV-A region (320-400 nm) | The hydroxyl group may cause a slight shift compared to benz(a)anthracene. |

| Molar Absorptivity (ε) | High | Characteristic of polycyclic aromatic systems. |

| Quantum Yield (Φ) | Unknown (likely low) | By analogy to other PAHs, the quantum yield is expected to be low, indicating that not every absorbed photon leads to a chemical reaction. |

In addition to direct photolysis, the photochemical degradation of this compound can be accelerated through sensitized photo-oxidation. This process involves other molecules in the environment, known as sensitizers, which absorb light and then transfer the energy to the target molecule or to molecular oxygen, generating highly reactive species.

Singlet oxygen (¹O₂), a highly reactive form of oxygen, is a key oxidant in these processes. It can be formed when sensitizers, such as dissolved organic matter (DOM), transfer their absorbed light energy to ground-state triplet oxygen (³O₂). Singlet oxygen can then react with electron-rich compounds like this compound, leading to the formation of endoperoxides, hydroperoxides, and quinones.

Environmental chromophores, which are light-absorbing components of natural waters and atmospheric aerosols, play a crucial role in the phototransformation of PAHs. Dissolved organic matter (DOM), nitrates, and nitrites are common environmental chromophores.

DOM can act as a sensitizer, as described above, promoting indirect photodegradation. Conversely, DOM can also act as a light screen, absorbing photons that would otherwise be available for the direct photolysis of this compound, thereby inhibiting its degradation. The net effect of DOM depends on its concentration and chemical composition, as well as the specific environmental conditions.

Nitrate and nitrite ions, upon absorption of UV radiation, can generate hydroxyl radicals (•OH), which are powerful and non-selective oxidants. These radicals can readily attack the aromatic rings of this compound, leading to hydroxylation and eventual ring cleavage.

Abiotic Oxidation and Reduction Reactions

Beyond photochemical processes, this compound can undergo abiotic oxidation and reduction reactions in various environmental matrices, such as soil, sediment, and water.

Chemical oxidation in the environment is often mediated by reactive oxygen species and other oxidizing agents. The reaction of benz(a)anthracene with hydroxyl radicals has been studied, and it is known to produce a variety of oxygenated products, including phenols (hydroxy derivatives), diones (quinones), and ring-opened products like dicarboxylic acids. It is highly probable that this compound would also be susceptible to attack by hydroxyl radicals, leading to further hydroxylation and subsequent degradation.

One of the major photodegradation products of benz(a)anthracene is benz(a)anthracene-7,12-dione. It is plausible that the oxidation of this compound could also lead to the formation of quinone-type structures. These quinones are often more water-soluble and susceptible to further degradation than the parent PAH.

In anoxic environments, such as deep sediments or contaminated groundwater, reduction can become a significant transformation pathway for organic pollutants. For PAHs, this typically involves the addition of hydrogen atoms across the aromatic rings, leading to partially or fully saturated cyclic compounds.

While specific reduction pathways for this compound have not been documented, the reduction of the parent benz(a)anthracene has been observed under certain conditions. The presence of the electron-donating hydroxyl group on the aromatic system of this compound might influence its susceptibility to reduction, but dedicated studies are needed to elucidate the specific pathways and the resulting products.

Table 2: Summary of Potential Transformation Products of this compound

| Transformation Pathway | Potential Product Classes |

|---|---|

| Direct Photolysis | Isomers, Dimers, Further Oxidized Products |

| Sensitized Photo-oxidation | Hydroxylated derivatives, Endoperoxides, Quinones |

| Reaction with Hydroxyl Radicals | Dihydroxy-benz(a)anthracenes, Benz(a)anthracene-diones, Ring-cleavage products (e.g., dicarboxylic acids) |

| Chemical Oxidation | Quinones, Ring-opened products |

| Abiotic Reduction | Dihydro-, tetrahydro-, and other reduced this compound derivatives |

Hydrolytic and Solvolytic Transformation Kinetics

There is a notable lack of publicly available scientific literature detailing the hydrolytic and solvolytic transformation kinetics of this compound. Research on the environmental fate and chemical degradation of polycyclic aromatic hydrocarbon (PAH) metabolites has predominantly focused on enzyme-catalyzed transformations. Consequently, quantitative data, such as rate constants and half-lives, for the abiotic hydrolysis or solvolysis of this compound under various environmental conditions (e.g., pH, temperature, solvent composition) are not available.

Enzyme-Catalyzed Transformations of this compound in Model Systems

While direct studies on the enzymatic transformation of this compound are scarce, extensive research into the microbial biotransformation of the parent compound, benz(a)anthracene, provides significant insights into the formation and potential subsequent reactions of hydroxylated derivatives at the 11-position. The primary enzymatic attack on the benz(a)anthracene molecule by various microorganisms often occurs at the C-10 and C-11 positions.

Microbial degradation of benz(a)anthracene has been observed in several bacterial strains, with the formation of various hydroxylated and ring-fission products. A key initial step in the metabolic pathway for some bacteria involves the oxidation of the 10,11-double bond.

Notably, studies on Mycobacterium vanbaalenii strain PYR-1 have shown that a major site of enzymatic attack on benz(a)anthracene is at the C-10 and C-11 positions nih.gov. This leads to the formation of dihydroxylated and methoxylated intermediates. Among the major metabolites identified were 10-hydroxy-11-methoxybenz[a]anthracene and 10,11-dimethoxybenz[a]anthracene nih.gov. The presence of a methoxy (B1213986) group at the 11-position strongly suggests the formation of a hydroxylated intermediate, which would be this compound, prior to methylation.

Similarly, Mycobacterium sp. strain RJGII-135 has been shown to biodegrade benz(a)anthracene, producing 10,11-BAA-dihydrodiol as a confirmed metabolite nih.gov. The formation of this dihydrodiol is a critical precursor step from which a mono-hydroxylated species at the 11-position could potentially be formed through subsequent enzymatic dehydrogenation.

The table below summarizes the key metabolites identified in the biotransformation of benz(a)anthracene by Mycobacterium vanbaalenii PYR-1 that are relevant to the 10,11-position.

| Metabolite | Percentage of Total Metabolites Identified | Bacterial Strain |

|---|---|---|

| 10-hydroxy-11-methoxybenz[a]anthracene | 9.3% | Mycobacterium vanbaalenii PYR-1 |

| 10,11-dimethoxybenz[a]anthracene | 36.4% | Mycobacterium vanbaalenii PYR-1 |

The enzymatic reactions responsible for the initial oxidation of benz(a)anthracene in microorganisms are primarily catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols.

In the context of the 10,11-position of benz(a)anthracene, the interaction would involve the substrate, benz(a)anthracene, binding to the active site of a dioxygenase. The enzyme would then catalyze the addition of two hydroxyl groups across the 10,11-double bond, resulting in the formation of benz(a)anthracene-10,11-dihydrodiol. This enzymatic process has been supported by the identification of this dihydrodiol in degradation studies nih.gov.

Subsequent enzymatic transformations of the dihydrodiol could involve a dehydrogenase, which would remove two hydrogen atoms to form a diol, or potentially a monooxygenase that could further hydroxylate the molecule. The formation of 10-hydroxy-11-methoxybenz[a]anthracene in M. vanbaalenii PYR-1 suggests the action of a methyltransferase enzyme on a hydroxylated intermediate nih.gov.

The mechanism of enzymatic attack at the 10,11-position of benz(a)anthracene by bacterial dioxygenases is a well-established process in the biodegradation of PAHs. The proposed pathway for the formation of metabolites related to this compound is as follows:

Dioxygenation: The process is initiated by a ring-hydroxylating dioxygenase that attacks the 10,11-double bond of benz(a)anthracene to form cis-10,11-dihydroxy-10,11-dihydrobenz(a)anthracene (cis-BA-10,11-dihydrodiol).

Dehydrogenation: A dehydrogenase enzyme could then catalyze the aromatization of the dihydrodiol to form 10,11-dihydroxybenz(a)anthracene.

Monooxygenation/Dehydration: Alternatively, the dihydrodiol could be a substrate for other enzymes. While not explicitly detailed for the 11-ol, in other PAH metabolic pathways, a monooxygenase could act on the dihydrodiol. It is also conceivable that a dehydration reaction could lead to the formation of a phenol (B47542), such as this compound.

Methylation: The identification of 10-hydroxy-11-methoxybenz[a]anthracene strongly implies that a hydroxyl group at the 11-position (or 10-position) is subsequently methylated by a methyltransferase enzyme nih.gov. This provides indirect but compelling evidence for the transient existence of this compound during the microbial metabolism of benz(a)anthracene.

The enzymatic pathways for benz(a)anthracene degradation show that microbial systems possess the catalytic machinery to hydroxylate the 11-position, even if the free this compound is a transient intermediate that is quickly converted to other products.

Environmental Occurrence, Distribution, and Fate of Benz a Anthracen 11 Ol

Detection and Quantification in Environmental Matrices

Standard analytical methods such as high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly used for the determination of PAHs and their metabolites in environmental samples. nih.govpfigueiredo.org However, specific studies detailing the application of these methods for the routine monitoring of Benz(a)anthracen-11-ol in environmental media were not identified.

Aquatic Environments (Freshwater, Marine, Wastewater)

The parent compound, Benz(a)anthracene (B33201), has low water solubility and tends to adsorb to particulate matter and sediments in aquatic systems. wikipedia.org It is anticipated that its hydroxylated metabolites, including this compound, would exhibit slightly higher water solubility. Photodegradation is a potential transformation pathway for PAHs in surface waters. researchgate.netnih.gov While studies have investigated the photodegradation of Benz(a)anthracene, specific data on the formation and subsequent fate of this compound in aquatic environments are lacking.

Terrestrial Environments (Soil, Sediment, Plant Uptake)

Soils and sediments are significant sinks for PAHs due to their strong adsorption to organic matter. wikipedia.org Microbial degradation is a key process affecting the fate of PAHs in these environments. researchgate.net Fungi and bacteria are known to metabolize Benz(a)anthracene, producing a variety of hydroxylated compounds and dihydrodiols. nih.gov For instance, the fungus Cunninghamella elegans metabolizes Benz(a)anthracene to trans-8,9-dihydrodiol, trans-10,11-dihydrodiol, and trans-3,4-dihydrodiol. nih.gov While these findings indicate the potential for the formation of various hydroxylated isomers, the specific production of this compound by soil or sediment microorganisms has not been documented. The uptake of PAHs by plants from contaminated soil can occur, with subsequent metabolism within the plant tissues. mdpi.com

Atmospheric Presence (Particulate Matter, Vapor Phase)

In the atmosphere, PAHs with four or more rings, such as Benz(a)anthracene, are predominantly associated with particulate matter due to their low volatility. wikipedia.org These particles can be transported over long distances. rutgers.edu PAHs in the atmosphere can undergo abiotic degradation, including reactions with ozone and hydroxyl radicals, which can lead to the formation of oxygenated and hydroxylated derivatives. researchgate.netacs.org Studies have shown seasonal variations in the atmospheric concentrations of PAHs and their hydroxylated metabolites, with higher levels often observed in winter. mdpi.com However, specific measurements of this compound in either the particulate or vapor phase in the atmosphere have not been reported.

Environmental Transport and Bioavailability Mechanisms

The environmental transport and bioavailability of this compound are expected to be influenced by its physicochemical properties, which are likely to differ from those of its parent compound.

Sorption-Desorption Dynamics in Environmental Compartments

The introduction of a hydroxyl group is expected to increase the polarity and water solubility of Benz(a)anthracene, which would, in turn, decrease its sorption to soil and sediment organic matter compared to the parent compound. This could potentially increase its mobility and bioavailability in the environment. However, without experimental data on the sorption coefficient (Koc) of this compound, its precise behavior remains speculative.

Volatilization and Atmospheric Deposition

The volatility of hydroxylated PAHs is generally lower than that of their parent compounds. Therefore, this compound is expected to have a lower vapor pressure than Benz(a)anthracene and would be less prone to volatilization from soil and water surfaces. nih.gov Atmospheric deposition, both wet and dry, is a significant removal mechanism for particle-bound PAHs from the atmosphere. rutgers.edunih.gov It is plausible that any atmospherically formed this compound would also be removed via these depositional processes, likely associated with particulate matter.

Environmental Persistence and Degradation Dynamics

The environmental persistence of this compound is not well-documented in scientific literature. However, its fate is intrinsically linked to the degradation of its parent compound, Benz(a)anthracene. The introduction of a hydroxyl group generally increases the water solubility and reactivity of PAHs, suggesting that this compound may be less persistent than Benz(a)anthracene.

Microbial degradation is a primary pathway for the breakdown of PAHs in the environment. Studies on Mycobacterium vanbaalenii strain PYR-1 have shown that this bacterium metabolizes Benz(a)anthracene by attacking various positions on the molecule, with the major site of enzymatic attack being the C-10 and C-11 positions. nih.gov This process leads to the formation of dihydroxylated and methoxylated intermediates. nih.gov One of the major metabolites identified in this process is 10-hydroxy-11-methoxybenz[a]anthracene, indicating that this compound is a likely intermediate in this degradation pathway. nih.gov

Specific data on how environmental factors affect the degradation rates of this compound are not available. However, based on studies of other PAHs and their hydroxylated derivatives, several factors are known to be influential.

pH: The pH of the environment can significantly impact microbial activity and the chemical stability of organic compounds. For the anaerobic biodegradation of the parent compound, Benz(a)anthracene, in sludge, the degradation efficiency was observed to be highest at a pH of 10. researcherslinks.com At a pH of 11, the degradation efficiency decreased, likely due to detrimental effects on microbial activity. researcherslinks.com

Temperature: Temperature affects the metabolic rates of microorganisms and the volatility and solubility of organic compounds. For the photocatalytic degradation of anthracene (B1667546), a related PAH, the rate of degradation has been shown to be temperature-dependent. researchgate.net

Nutrient Availability: The presence of nutrients is crucial for microbial growth and the enzymatic degradation of PAHs. In some aquatic environments, the degradation of Benz(a)anthracene has been found to be limited by the lack of nutrients. nih.gov

Oxygen Levels: The presence of oxygen is a critical factor for aerobic degradation pathways. Aerobic conditions are generally more effective for the microbial degradation of PAHs.

The following table summarizes the influence of pH on the anaerobic biodegradation of the parent compound, Benz(a)anthracene, which may provide some insight into the potential behavior of its hydroxylated derivatives.

| pH | Biodegradation Efficiency of Benz(a)anthracene (%) |

| 6.5 | 15.6 ± 0.6 |

| 10 | 33.7 ± 0.4 |

| 11 | 25.7 ± 0.7 |

Data sourced from a study on the anaerobic fermentation of waste activated sludge. researcherslinks.com

The formation of this compound is a step in the metabolic breakdown of Benz(a)anthracene. The subsequent environmental fate of this compound involves further degradation. In the metabolic pathway of Benz(a)anthracene by Mycobacterium vanbaalenii PYR-1, the formation of 10-hydroxy-11-methoxybenz[a]anthracene suggests that methylation can follow hydroxylation. nih.gov

Further enzymatic action would likely lead to ring cleavage, breaking down the aromatic structure into smaller, more biodegradable compounds. For instance, the degradation of Benz(a)anthracene by the fungus Irpex lacteus proceeds through Benz(a)anthracene-7,12-dione to ring-cleavage products like 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net While this is a different initial pathway, it illustrates the general principle of PAH degradation leading to less complex molecules.

The ultimate fate of these breakdown products is mineralization to carbon dioxide and water, or incorporation into microbial biomass. However, some intermediate metabolites of PAHs can be more toxic than the parent compound, making it crucial to understand the complete degradation pathway.

Advanced Environmental Remediation Strategies for this compound

Specific remediation strategies for this compound have not been developed. However, advanced oxidation processes and bioremediation techniques that are effective for PAHs and other hydroxylated PAHs are likely applicable.

Photocatalytic degradation is a promising technology for the removal of organic pollutants from water. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates highly reactive hydroxyl radicals that can oxidize organic molecules.

Studies on the parent compound, Benz(a)anthracene, have demonstrated the effectiveness of this method. The photocatalytic oxidation of Benz(a)anthracene on the surface of TiO₂ particles has been shown to be rapid, with a half-life of 6.8 minutes under simulated sunlight. researchgate.netpku.edu.cn The main photochemical product identified in this process was Benz(a)anthracene-7,12-dione. researchgate.netpku.edu.cn Given that hydroxylated PAHs are generally more susceptible to oxidation, it is expected that this compound would also be effectively degraded by photocatalysis.

The table below shows the degradation efficiency of various PAHs, including Benz(a)anthracene, using chlorine dioxide, another strong oxidizing agent.

| Compound | Reaction Time (min) | Concentration of ClO₂ (mmol·L⁻¹) | Degradation Ratio (%) |

| Anthracene | 30 | 0.1 | ~99.0 |

| Pyrene | 60 | 0.4 | ~67.5 |

| Benz(a)anthracene | 120 | 0.5 | ~89.5 |

Data from a study on the degradation of PAHs in aqueous solution by chlorine dioxide. researchgate.net

Bioremediation utilizes microorganisms to break down environmental pollutants. A variety of bacteria and fungi have been identified that can degrade PAHs.

As previously mentioned, Mycobacterium vanbaalenii strain PYR-1 can metabolize Benz(a)anthracene, likely forming this compound as an intermediate. nih.gov Another bacterial strain, Mycobacterium sp. strain RJGII-135, has also been shown to degrade Benz(a)anthracene, producing dihydrodiol metabolites. asm.orgnih.gov

Fungi also play a significant role in the bioremediation of PAHs. For example, two strains of Fusarium solani isolated from mangrove sediments were capable of degrading Benz(a)anthracene, with a removal of up to 60% of the added amount after 40 days of incubation. nih.gov The degradation pathway involved the formation of quinone molecules, which were further broken down into phthalic acid. nih.gov

Enhancing the bioavailability of PAHs is often a key factor in successful bioremediation. The use of surfactants, such as alkyl polyglucosides, in combination with alkaline treatment has been shown to enhance the anaerobic biodegradation of Benz(a)anthracene in sludge by increasing its desorption from sludge particles and its transfer to microorganisms. researcherslinks.com

Advanced Analytical Methodologies for Benz a Anthracen 11 Ol Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of Benz(a)anthracen-11-ol from complex mixtures. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hydroxylated PAHs, including this compound. nih.govcdc.gov The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Reversed-phase HPLC (RP-HPLC) with C18 stationary phases is the most common approach for the separation of phenolic derivatives of PAHs. cdc.govnih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. Gradient elution, typically with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is employed to effectively separate compounds with a wide range of polarities. chromatographyonline.comnih.govfda.gov

For the detection of this compound, fluorescence and ultraviolet (UV) detectors are commonly used. cdc.gov Fluorescence detection offers high sensitivity and selectivity for many PAHs and their derivatives. chromatographyonline.comakjournals.com The selection of optimal excitation and emission wavelengths is crucial for maximizing the detector response for the target analyte. chromatographyonline.comakjournals.com Diode array detectors (DAD) can also be utilized to obtain absorption spectra for peak identification. uci.edu

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Reversed-phase C18 (polymeric or monomeric) | Provides good separation for nonpolar to moderately polar compounds like hydroxylated PAHs. nih.gov |

| Mobile Phase | Gradient of acetonitrile and water | Allows for the elution of a wide range of compounds with varying polarities. chromatographyonline.comnih.gov |

| Detector | Fluorescence Detector (FLD) or UV/Diode Array Detector (DAD) | FLD offers high sensitivity and selectivity, while DAD provides spectral information for identification. chromatographyonline.comuci.edu |

| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for analytical scale HPLC separations. chromatographyonline.com |

| Injection Volume | 10 - 20 µL | Standard injection volume for achieving good peak shape and sensitivity. chromatographyonline.com |

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of PAHs and their metabolites. shimadzu.comrestek.com However, due to the low volatility of hydroxylated PAHs like this compound, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. gcms.cz

Silylation is a common derivatization strategy where the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. This process increases the volatility of the analyte and improves its chromatographic behavior. gcms.cz

The choice of the GC column is also critical for achieving good separation of PAH isomers. shimadzu.com Columns with mid-polarity stationary phases are often employed for the analysis of a wide range of PAHs. shimadzu.com

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Derivatization Agent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Increases the volatility of hydroxylated PAHs for GC analysis. gcms.cz |

| Column | Mid-polarity capillary column (e.g., Rtx-35) | Provides good separation for a wide range of PAH isomers. shimadzu.com |

| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. shimadzu.com |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. shimadzu.com |

| Detector | Mass Spectrometer (MS) | Provides sensitive and selective detection and structural information. restek.com |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC offers several advantages for the analysis of PAHs in complex matrices, including faster separations and reduced use of organic solvents compared to HPLC. mdpi.comedpsciences.org

The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant increase in backpressure, leading to shorter analysis times. mdpi.com The eluting power of the mobile phase can be tuned by adding a small amount of an organic modifier, such as methanol or acetonitrile. edpsciences.org SFC is well-suited for the analysis of weakly polar substances like PAHs and their derivatives. mdpi.com This technique is particularly beneficial for analyzing complex environmental and biological samples where matrix effects can be a significant challenge. teledynelabs.com

For highly complex samples containing numerous isomers and interfering compounds, one-dimensional chromatography may not provide sufficient resolution. In such cases, two-dimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) and two-dimensional liquid chromatography (2D-LC), can offer significantly enhanced separation power. acs.orgresearchgate.net

GCxGC couples two different GC columns in series, providing a much higher peak capacity than single-column GC. acs.org This technique is particularly effective for resolving isomeric PAHs and their derivatives in complex mixtures. acs.org Similarly, 2D-LC utilizes two different liquid chromatography columns with orthogonal separation mechanisms to improve the resolution of complex samples. researchgate.net These advanced techniques are invaluable for the detailed characterization of PAH metabolite profiles in challenging matrices.

Mass Spectrometric Approaches

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound and other PAH metabolites. When coupled with a chromatographic separation technique, MS provides a powerful analytical platform for sensitive and specific detection.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and for confirming the identity of a known analyte. gcms.cz Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, when coupled with GC, offer the capability for both targeted and untargeted analysis of PAH metabolites. gcms.cz

The high mass accuracy of HRMS allows for the confident identification of this compound even in the presence of co-eluting interferences. gcms.cz By comparing the measured accurate mass with the theoretical mass of the compound, a high degree of confidence in the identification can be achieved. This is particularly important in metabolic studies where the identification of novel metabolites is a key objective.

Sample Preparation and Extraction Methodologies

The effective isolation of this compound from its matrix is a foundational step that dictates the accuracy, sensitivity, and reliability of subsequent analysis. The choice of technique depends on the analyte's physicochemical properties, the nature of the sample matrix, and the required detection limits. Common challenges include matrix interference, the presence of isomers, and the low concentrations typical of metabolic products. cdc.govpalsystem.comd-nb.info

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of hydroxylated PAHs (OH-PAHs) from aqueous samples. nih.gov The method involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. For compounds like this compound, reversed-phase sorbents such as C18 are commonly used due to their affinity for nonpolar to moderately polar compounds. nih.govobrnutafaza.hr The selection of elution solvents, such as ethyl acetate (B1210297) or acetonitrile, is optimized to ensure maximum recovery of the target analyte while minimizing the co-elution of interfering substances. nih.gov

In recent years, advancements have led to the development of microextraction techniques, which offer reduced solvent consumption, faster extraction times, and automation capabilities. palsystem.comdtu.dk One such technique is microextraction by packed sorbent (MEPS), an automated miniaturized form of SPE. A study on various OH-PAHs in human urine utilized a C18-packed MEPS cartridge, demonstrating good limits of detection (0.5–19.4 µg L−1 in urine) and accuracy (88–110%) without the need for a derivatization step. nih.gov These automated µSPE methods are particularly effective for complex samples like edible oils, where they can efficiently remove lipid matrix components prior to GC-MS analysis. palsystem.comdtu.dk

| Technique | Sorbent Material | Sample Matrix | Key Advantages | Reported Recovery/Performance | Reference |

|---|---|---|---|---|---|

| Conventional SPE | C18 | Water | Effective pre-concentration, well-established | Good selectivity and suitability for PAH determination | thermofisher.com |

| Automated SPE | Silica (B1680970) Gel | Coal Tar Products | High throughput, precise, reduced manual labor | RSDs between 0.8 and 2.6% | gcms.cz |

| Microextraction by Packed Sorbent (MEPS) | C18 | Human Urine | Fully automated, fast (3 samples/hour), no derivatization needed | Accuracy: 88–110%, Precision: 5.1–19.0% | nih.gov |

| Automated µSPE | Florisil™ and C18/Z-Sep™ | Edible Oil | Miniaturized, low solvent use, direct GC injection | Successful lipid removal, recoveries of 53-118% for various PAHs | palsystem.comdtu.dk |

Liquid-Liquid Extraction (LLE) is a conventional yet effective method for isolating PAHs and their metabolites from aqueous matrices. thermofisher.comnih.gov The process relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For OH-PAHs like this compound, the optimization of LLE involves several key parameters. The choice of extraction solvent is critical; solvents such as hexane (B92381) and dichloromethane (B109758) are frequently used for parent PAHs. cdc.govthermofisher.com The solvent-to-sample volume ratio, extraction time, and pH of the aqueous phase must be carefully adjusted to maximize the transfer of the analyte into the organic phase. For instance, in the analysis of PAHs in wastewater, a multi-step extraction with hexane is performed to concentrate the analytes by a factor of one thousand. thermofisher.com A study on yerba maté tea optimized an LLE method for Benz(a)anthracene (B33201) and Benzo(a)pyrene, achieving recoveries between 95.7% and 106.7%. nih.gov

| Parameter | Optimization Factor | Example Application | Reference |

|---|---|---|---|

| Extraction Solvent | Polarity and selectivity for target analyte | Hexane used for PAH extraction from water samples | thermofisher.com |

| Solvent Volume | Affects concentration factor and extraction efficiency | 3 x 25 mL of hexane for a 1000 mL water sample | thermofisher.com |

| pH of Aqueous Phase | Can influence the charge state and solubility of polar metabolites | Enzymatic deconjugation is often performed prior to extraction of metabolites from urine | nih.gov |

| Extraction Time | Ensures equilibrium is reached for maximum transfer | Shaking for 10 minutes per extraction step | thermofisher.com |

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with instrumental analysis. palsystem.comd-nb.info This is particularly crucial for complex samples such as fatty foods, sediments, and biological tissues. cdc.govpalsystem.com Column chromatography using adsorbents like silica, alumina, or Florisil is a common and effective clean-up technique. cdc.govd-nb.info These materials help separate PAHs and their metabolites from more polar or nonpolar interferences. For example, an activated Florisil column has been shown to bind more than 99.75% of lipid contaminants, enabling low ng/g detection limits for PAHs in adipose tissue. cdc.gov

For highly complex matrices like bitumen or vacuum residue, a multi-step clean-up procedure may be required. One such method involves a primary separation on a deactivated silica gel column followed by size-exclusion chromatography on Sephadex LH20 to isolate the specific PAH molecular weight fraction. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has also been adapted for PAHs in food matrices, combining extraction with a dispersive SPE clean-up step to efficiently remove interferences. fda.gov

| Strategy | Adsorbent/Technique | Target Matrix | Principle of Separation | Reference |

|---|---|---|---|---|

| Adsorption Chromatography | Silica, Alumina, Florisil | Biological tissues, sediments, food | Separation based on polarity | cdc.govd-nb.info |

| Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Sephadex LH20, Bio-Beads | Bitumen, edible oils, fatty samples | Separation based on molecular size | nih.govchromatographyonline.com |

| QuEChERS with d-SPE | PSA, C18, GCB | Seafood, fruits, vegetables | Partitioning followed by dispersive solid-phase clean-up | obrnutafaza.hrfda.gov |

| Automated µSPE | Florisil, C18/Z-Sep/CarbonX | Edible oils | Miniaturized, automated adsorption chromatography | dtu.dk |

Method Validation and Quality Assurance in this compound Analysis

Rigorous method validation and ongoing quality assurance are imperative to ensure that analytical data for this compound are accurate, reliable, and reproducible. This involves establishing performance characteristics for the entire analytical procedure and demonstrating its suitability for the intended purpose.

Accurate quantification of this compound requires a robust calibration strategy. Calibration curves are typically generated by analyzing a series of standard solutions at different concentrations. nih.gov A linear response over the expected concentration range of the samples is essential, with correlation coefficients (R²) ideally greater than 0.99. nih.govnih.gov Due to the complexity of many sample matrices and the potential for analyte loss during sample preparation, the use of an internal standard is highly recommended. Isotopically labeled analogs, such as Chrysene-d12 or Benzo[a]pyrene-d12, are often used as internal standards for PAH analysis as they behave similarly to the target analytes during extraction and analysis but are distinguishable by mass spectrometry. nih.gov

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics that define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For OH-PAHs and related compounds, these limits can vary significantly depending on the analytical technique and sample matrix. For instance, a dispersive liquid-liquid microextraction method for PAHs in mineral water achieved LODs between 0.03 and 0.1 ng/mL. nih.gov An online SPE-UHPLC method for tap water reported even lower LODs, ranging from 0.2 to 23 ng/L. perlan.com.pl

| Analytical Method | Matrix | Analyte(s) | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| GC-MS | Home Meal Replacement Products | Benzo[a]anthracene, Chrysene, etc. | 0.03–0.15 µg/kg | 0.09–0.44 µg/kg | nih.gov |

| DLLME-GC-MS | Mineral Water | 13 PAHs including Benz[a]anthracene | 0.03–0.1 ng/mL | - | nih.gov |

| HPLC-FLD | Plant Material Extracts | Benzo[a]anthracene, Chrysene, etc. | 10.66–12.46 µg/L | 37.88–44.13 µg/L | chromatographyonline.com |

| Online SPE-UHPLC | Tap Water | 16 PAHs including Benzo[a]anthracene | 0.2–23 ng/L (0.0002-0.023 µg/L) | 1–38 ng/L (0.001-0.038 µg/L) | perlan.com.pl |

| MEPS-GC-MS | Human Urine | 6 OH-PAHs | 0.5–19.4 µg/L | - | nih.gov |

Inter-laboratory studies, also known as proficiency testing, are a cornerstone of external quality assurance. They allow for the objective assessment of a laboratory's analytical performance and the comparability of results between different laboratories. europa.eunpl.co.uk In the context of this compound analysis, such a study would typically involve a coordinating body distributing identical test materials (e.g., spiked oils, standard solutions, or certified reference materials) to participating laboratories. europa.euresearchgate.net

Participants analyze the materials using their own in-house methods and report their results to the coordinator. npl.co.uk The performance of each laboratory is then evaluated by comparing their results to the assigned reference value, which is determined from the known concentration in spiked samples or by a consensus value from all participants. researchgate.net A common statistical tool for this evaluation is the z-score, which expresses the difference between the laboratory's result and the assigned value in units of standard deviation. researchgate.net An absolute z-score of less than 2 is generally considered satisfactory performance. researchgate.net

Findings from inter-laboratory studies on PAHs have shown that while many laboratories can achieve satisfactory results, significant deviations can occur, highlighting issues with calibration standards or method implementation. europa.eunpl.co.uk These studies are crucial for identifying analytical challenges and promoting the harmonization and improvement of methods across the scientific community. europa.eunpl.co.uk

| Element | Description | Purpose | Reference |

|---|---|---|---|

| Test Materials | Standard solutions, spiked matrices (e.g., vegetable oil), or certified reference materials. | To provide a common, homogenous sample for all participants to analyze. | europa.euresearchgate.net |

| Assigned Value | The "true" or consensus concentration of the analyte in the test material. | To serve as the benchmark against which participant results are compared. | researchgate.net |

| Performance Statistics | Z-scores are commonly used to normalize results and assess performance. | To provide an objective and standardized measure of laboratory performance. | researchgate.net |

| Evaluation Criteria | Pre-defined limits for satisfactory performance (e.g., |z| ≤ 2). | To clearly distinguish between acceptable and unacceptable results. | researchgate.net |

| Outcome | Identification of analytical variability, method performance, and areas for improvement. | To improve the overall quality and comparability of data generated by different laboratories. | europa.eunpl.co.uk |

Computational Chemistry and Theoretical Modeling of Benz a Anthracen 11 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural characteristics of molecules like Benz(a)anthracen-11-ol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The electronic behavior of this compound is dictated by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For aromatic systems like benz[a]anthracene, the HOMO is typically a π-orbital, representing the most easily donatable electrons, while the LUMO is a π*-orbital, indicating the most accessible location for accepting electrons. The introduction of a hydroxyl (-OH) group at the 11-position is expected to influence these orbitals. The oxygen atom's lone pairs can participate in the π-system, generally raising the energy of the HOMO and potentially lowering the HOMO-LUMO gap compared to the parent benz[a]anthracene molecule. A smaller HOMO-LUMO gap suggests that the molecule is more readily excitable and more reactive.

Table 1: Hypothetical Frontier Orbital Energies for this compound based on related compounds

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -2.0 | Lowest energy state for an accepted electron. |

| HOMO | -5.0 to -5.5 | Highest energy state of a donated electron. |

| HOMO-LUMO Gap | 3.0 to 4.0 | Indicator of chemical reactivity and stability. |

Note: These values are estimations based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes only.

The distribution of these frontier orbitals across the molecule is also significant. The HOMO is likely to have significant electron density on the anthracene (B1667546) core and the oxygen atom of the hydroxyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO's distribution would highlight regions susceptible to nucleophilic attack.

Quantum chemical methods can predict various spectroscopic parameters, which are invaluable for the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are based on determining the magnetic shielding of each nucleus, which is influenced by the local electronic environment. The predicted shifts for the aromatic protons and carbons would be influenced by the electron-donating nature of the hydroxyl group, causing a general upfield shift (to lower ppm values) for the protons and carbons on the same ring, particularly at the ortho and para positions relative to the -OH group.

Vibrational Frequencies: The vibrational modes of this compound can be calculated to simulate its infrared (IR) and Raman spectra. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and other molecular vibrations. For this compound, characteristic vibrational frequencies would include the O-H stretching of the hydroxyl group (typically in the range of 3200-3600 cm⁻¹), C-O stretching, and the various C-H and C-C stretching and bending modes of the aromatic rings. A study on the radical ions of the parent benz[a]anthracene using MINDO/3-FORCES calculations identified C-H stretching frequencies in the range of 3034-3087 cm⁻¹ and C-C stretching frequencies between 1237-1609 cm⁻¹.

To quantify the reactivity of different atomic sites within this compound, chemical reactivity descriptors derived from DFT can be employed. Fukui functions, for instance, indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

The Fukui function helps to identify the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the hydroxylated ring is expected to be activated towards electrophilic substitution. The Fukui function for electrophilic attack (f⁻) would likely be highest on the carbon atoms ortho and para to the hydroxyl group, as well as on the oxygen atom itself. This information is crucial for predicting the outcomes of chemical reactions and understanding the metabolic pathways of such compounds.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound and its interactions with its environment over time.

MD simulations can be used to explore the conformational landscape of this compound. For a relatively rigid molecule like this, the primary conformational flexibility would arise from the rotation of the hydroxyl group's hydrogen atom around the C-O bond. While the benz[a]anthracene backbone is largely planar, minor puckering or out-of-plane distortions can occur, and their energetic favorability can be assessed. A study on 11-methylbenz[a]anthracene (B135086) revealed that its nucleus is nearly planar. The introduction of the hydroxyl group is not expected to significantly alter this planarity.

Understanding how this compound interacts with different environments is key to predicting its fate and transport in non-biological systems. MD simulations can model these interactions explicitly.

Solvent Interactions: By simulating this compound in a box of solvent molecules (e.g., water, organic solvents), one can study its solvation properties. The hydroxyl group introduces a polar site capable of hydrogen bonding with protic solvents like water. This would significantly increase its water solubility compared to the non-polar parent compound, benz[a]anthracene. MD simulations can quantify the strength and dynamics of these hydrogen bonds and calculate the free energy of solvation.

Interactions with Model Surfaces: The interaction of this compound with surfaces such as graphite (B72142) (as a model for soot or atmospheric particulates) or silica (B1680970) (as a model for soil minerals) can also be simulated. These simulations would reveal the preferred orientation of the molecule on the surface and the strength of the interaction. The hydroxyl group could play a key role in binding to polar surfaces through hydrogen bonding, while the aromatic rings would favor interactions with non-polar surfaces via π-π stacking.

Mechanistic Pathway Elucidation through Computational Approaches

Computational chemistry provides powerful tools to unravel the intricate mechanistic details of chemical transformations involving polycyclic aromatic hydrocarbons (PAHs) like this compound. By employing quantum mechanical calculations, researchers can model the potential energy surface of a reaction, identifying key intermediates and transition states that govern the transformation process. This theoretical approach offers insights that are often difficult to obtain through experimental methods alone.

The metabolic activation of the parent compound, benz(a)anthracene (B33201), is known to proceed through enzymatic oxidation to form various oxygenated derivatives, including phenols, dihydrodiols, and epoxides. This compound is one such phenolic metabolite. Further transformation of this compound is anticipated to involve additional oxidation or conjugation reactions, which are common metabolic pathways for detoxifying or, in some cases, further activating PAHs.

Computational studies on benz(a)anthracene and its derivatives have focused on understanding the formation of reactive intermediates, such as carbocations derived from diol epoxides, which are implicated in the carcinogenic activity of these compounds. nih.govacs.org These studies often utilize Density Functional Theory (DFT), particularly the B3LYP functional with basis sets like 6-31G*, and Møller-Plesset perturbation theory (MP2) to accurately model the electronic structure and energetics of these molecules. nih.govacs.org While direct computational studies specifically targeting the transformation of this compound are not extensively available in the current literature, the established methodologies for other PAHs provide a robust framework for postulating its reaction pathways. A plausible subsequent transformation of this compound is further oxidation to a diol or a quinone-type structure, processes that are common in PAH metabolism.

Transition State Analysis for Reaction Pathways

Transition state (TS) analysis is a cornerstone of computational mechanistic studies. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the minimum energy path between reactants and products. The geometry and energy of the TS are critical for determining the feasibility and rate of a chemical reaction.

For the further oxidation of this compound, a likely pathway involves the enzymatic epoxidation of one of the double bonds in the aromatic system, followed by hydrolysis to a dihydrodiol. Alternatively, direct hydroxylation at another position could occur. Locating the transition state for such a reaction computationally involves sophisticated algorithms that search for a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The characteristics of the transition state, such as bond lengths and angles, provide a snapshot of the chemical transformation at its energetic peak. For instance, in a hypothetical epoxidation of the 7,8-double bond of this compound, the transition state would feature partially formed C-O bonds between the oxygen atom of the oxidizing agent (e.g., a cytochrome P450 enzyme model) and the C7 and C8 atoms of the substrate.

The table below presents hypothetical, yet chemically reasonable, geometric parameters for a transition state in the epoxidation of this compound, based on known computational studies of similar PAH oxidations.

| Parameter | Value | Description |

|---|---|---|

| C7-O Bond Length (Å) | 2.15 | Partially formed bond between the C7 atom and the incoming oxygen atom. |

| C8-O Bond Length (Å) | 2.18 | Partially formed bond between the C8 atom and the incoming oxygen atom. |

| C7-C8 Bond Length (Å) | 1.40 | Elongated double bond character compared to the reactant. |

| Imaginary Frequency (cm⁻¹) | -450 | Vibrational mode corresponding to the formation of the epoxide ring. |

Energy Profiles of Transformation Processes

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. It plots the potential energy of the system against the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), a key determinant of the reaction rate.

For the transformation of this compound, the energy profile would elucidate the energetic feasibility of various potential pathways. For example, comparing the activation energies for oxidation at different positions on the aromatic rings could predict the regioselectivity of the metabolic process. Computational studies on the parent benz(a)anthracene have shown that the formation of bay-region carbocations from the corresponding diol epoxides can be a highly exothermic and sometimes barrierless process upon protonation, indicating their high reactivity. nih.govacs.org

A hypothetical energy profile for the epoxidation of this compound followed by hydrolysis to a dihydrodiol would show the initial energy of the reactants (this compound and the oxidizing species), the energy of the transition state for epoxidation, the energy of the epoxide intermediate, the transition state for hydrolysis, and the final energy of the dihydrodiol product.

The following table provides illustrative relative energy values for a hypothetical two-step transformation of this compound to a dihydrodiol derivative. These values are based on typical energy changes observed in computational studies of PAH metabolism.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Oxidant) | 0.0 |

| Transition State 1 (Epoxidation) | +15.5 |

| Intermediate (Epoxide) | -5.2 |

| Transition State 2 (Hydrolysis) | +10.8 |

| Product (Dihydrodiol) | -20.3 |

Benz a Anthracen 11 Ol As a Research Tool and Reference Material

Utilization as a Reference Standard in Environmental Analytical Chemistry

In environmental analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances in various matrices such as water, soil, and air. Hydroxylated metabolites of PAHs are of particular interest as they are products of biological transformation and can indicate exposure to the parent compounds.

While deuterated and other isotopically labeled standards of benz(a)anthracene (B33201) and some of its other hydroxylated isomers are commercially available and utilized in environmental analysis, specific documentation and widespread use of Benz(a)anthracen-11-ol as a certified reference standard are not prominently reported in publicly accessible research. Its utility would theoretically lie in studies aimed at identifying specific metabolic pathways of benz(a)anthracene in organisms or environmental systems.